molecular formula C12H17ClFN B1484709 [(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride CAS No. 2098157-34-5

[(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride

Cat. No. B1484709
CAS RN: 2098157-34-5
M. Wt: 229.72 g/mol
InChI Key: CWFTWPSVAQKFLE-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride, also known as 4FPH, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 302.86 g/mol. 4FPH is structurally related to the neurotransmitter dopamine, and its synthesis, mechanism of action, and biochemical and physiological effects have all been studied in detail.

Scientific Research Applications

[(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dopamine receptor agonists and antagonists on the central nervous system. It has also been used in studies of the effects of dopamine agonists and antagonists on behavior in animals. Additionally, this compound has been used to study the effects of dopamine on learning and memory in humans.

Mechanism of Action

[(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride acts as an agonist of the dopamine D2 receptor. It binds to the receptor and activates it, causing a cascade of biochemical events that lead to the physiological effects of the drug.
Biochemical and Physiological Effects
The effects of this compound on the body depend on the dose and route of administration. At low doses, this compound can produce a mild euphoria and increased energy. At higher doses, it can produce a feeling of well-being and relaxation. It can also increase alertness and reduce fatigue.

Advantages and Limitations for Lab Experiments

The main advantage of using [(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride in laboratory experiments is that it is a reliable and stable compound that can be easily synthesized. Additionally, it is relatively inexpensive and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used.

Future Directions

There are many potential future directions for the research of [(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride. These include further studies of its mechanism of action, the effects of long-term exposure, and the potential therapeutic applications. Additionally, further research could be done on the effects of this compound on behavior and learning in humans. Finally, research could be done to identify new synthetic methods for the production of this compound.

properties

IUPAC Name

(E)-2-fluoro-N-methyl-5-phenylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11;/h2-8,12,14H,9-10H2,1H3;1H/b8-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFTWPSVAQKFLE-HAAWTFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC=CC1=CC=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(C/C=C/C1=CC=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4E)-2-fluoro-5-phenylpent-4-en-1-yl](methyl)amine hydrochloride
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